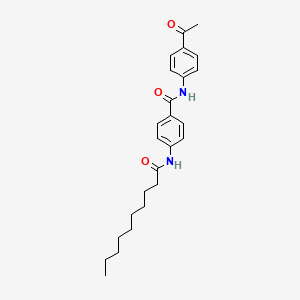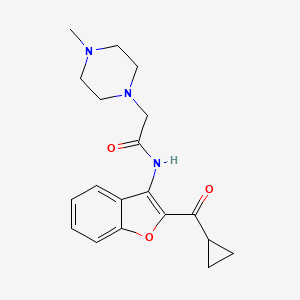![molecular formula C11H19N3S B11547475 Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone](/img/structure/B11547475.png)
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone is a chemical compound with the molecular formula C11H19N3S . It is a derivative of bicyclo[2.2.1]heptan-2-one, which is commonly known as camphor. This compound is characterized by the presence of a thiosemicarbazone group, which is known for its potential biological activities.
Méthodes De Préparation
The synthesis of Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone typically involves the reaction of bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl- with thiosemicarbazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone can be compared with other similar compounds such as:
Camphor: The parent compound, which lacks the thiosemicarbazone group.
Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-: Another derivative of camphor with different substituents.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: A compound with a different substitution pattern on the bicyclic ring . The uniqueness of this compound lies in its thiosemicarbazone group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H19N3S |
|---|---|
Poids moléculaire |
225.36 g/mol |
Nom IUPAC |
[(Z)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea |
InChI |
InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9- |
Clé InChI |
FFVDDDDYYODYEL-LCYFTJDESA-N |
SMILES isomérique |
CC1C\2CC(C1(C)C)C/C2=N/NC(=S)N |
SMILES canonique |
CC1C2CC(C1(C)C)CC2=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11547397.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547429.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)



![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)
![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)